Product packaging for 6-Acetyl-1-methyl-2(1H)-quinolinone(Cat. No.:)

6-Acetyl-1-methyl-2(1H)-quinolinone

Cat. No.: B11901045
M. Wt: 201.22 g/mol
InChI Key: IZFCZFXYGUZTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-1-methyl-2(1H)-quinolinone is a functionalized quinolone derivative of significant interest in organic and medicinal chemistry research. The 1-methyl-2-quinolone (MeQone) framework is a fundamental structure found in numerous alkaloids and is a privileged scaffold for developing new biologically active compounds . The acetyl group at the 6-position serves as a versatile synthetic handle, making this compound a valuable building block for the synthesis of more complex molecular architectures. Researchers can utilize this reactive ketone for further chemical transformations, such as the construction of chalcone-like enone systems or as a precursor for heterocyclic annulation reactions, which are common strategies in drug discovery . Quinolone-based compounds are extensively investigated for their broad spectrum of biological activities, which include antibacterial, anticancer, antimalarial, and antiviral properties . While the specific mechanism of action for this analog must be empirically determined, its structural features position it as a promising candidate for the development of novel therapeutic agents. This compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B11901045 6-Acetyl-1-methyl-2(1H)-quinolinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-acetyl-1-methylquinolin-2-one

InChI

InChI=1S/C12H11NO2/c1-8(14)9-3-5-11-10(7-9)4-6-12(15)13(11)2/h3-7H,1-2H3

InChI Key

IZFCZFXYGUZTEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)C=C2)C

Origin of Product

United States

The Bedrock of Innovation: the 1 Methyl 2 1h Quinolinone Scaffold

The 1-methyl-2(1H)-quinolinone (MeQone) framework is a cornerstone in both medicinal and organic chemistry, serving as a fundamental structure in numerous natural and synthetic compounds. nih.gov This scaffold is a key component of over 300 quinoline (B57606) alkaloids, primarily isolated from the Rutaceae plant family. nih.gov The inherent stability and versatile reactivity of the MeQone core make it a prized building block for the synthesis of complex molecules with diverse biological activities. nih.govbohrium.com

In medicinal chemistry, the 1-methyl-2(1H)-quinolinone scaffold is recognized for its role in the development of novel therapeutic agents. nih.govnih.gov Its derivatives have demonstrated a wide array of pharmacological properties, underscoring the scaffold's importance in drug discovery. mdpi.comekb.eg The ability to functionalize the MeQone ring at various positions allows for the fine-tuning of a molecule's biological and physical properties, a critical aspect of rational drug design. nih.govnih.gov

From an organic synthesis perspective, the MeQone scaffold presents unique challenges and opportunities. While the framework's inherent stability can render it unreactive, the introduction of activating groups, such as nitro groups, can dramatically alter its chemical behavior, enabling a range of synthetic transformations. nih.gov This adaptability allows chemists to construct intricate molecular architectures and explore novel chemical space.

A Universe of Possibilities: the Wider World of Quinolone Chemistry

Quinolone chemistry encompasses a vast and diverse family of heterocyclic compounds that have been a subject of intense scientific scrutiny since the late 19th century. nih.gov These compounds, characterized by a bicyclic structure related to 4-quinolone, are of immense academic and industrial importance. nih.gov The quinolone ring system is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is repeatedly found in biologically active compounds. nih.govnih.gov

The academic relevance of quinolones stems from their broad spectrum of biological activities, which has led to their development as antibacterial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.govmdpi.commdpi.com The discovery of nalidixic acid in the early 1960s marked the dawn of the quinolone antibiotic era, and since then, thousands of analogues have been synthesized, leading to highly potent therapeutic agents. nih.govrsc.org

The versatility of the quinolone scaffold is a key driver of its enduring relevance. researchgate.net Researchers continually explore new synthetic methodologies to create novel quinolone derivatives with enhanced efficacy and reduced side effects. mdpi.comnih.gov The study of quinolone chemistry not only advances the field of medicinal chemistry but also contributes to a deeper understanding of fundamental principles in organic synthesis and chemical reactivity.

A Focused Pursuit: the Case for 6 Acetyl 1 Methyl 2 1h Quinolinone

The dedicated research into 6-Acetyl-1-methyl-2(1H)-quinolinone and its acetylated relatives is driven by the quest for new molecules with specific and enhanced properties. The introduction of an acetyl group onto the quinolone framework can significantly influence the molecule's electronic properties, solubility, and interactions with biological targets.

The rationale for this focused research can be summarized as follows:

Exploring Structure-Activity Relationships: By systematically modifying the position and nature of substituents on the quinolone ring, researchers can elucidate critical structure-activity relationships (SAR). The acetyl group, with its carbonyl functionality, offers a key point for interaction and further chemical modification.

Developing Novel Bioactive Compounds: The synthesis of new acetylquinolones holds the promise of discovering compounds with improved or entirely new biological activities. This includes the potential for enhanced potency against drug-resistant pathogens or novel mechanisms of action in cancer therapy. nih.gov

Expanding Synthetic Methodologies: The synthesis of specific isomers like this compound pushes the boundaries of synthetic organic chemistry, requiring the development of regioselective and efficient reaction pathways.

A Growing Family: 6 Acetyl 1 Methyl 2 1h Quinolinone in the Context of Acetylated Quinolones

Established Synthetic Routes to the 1-Methyl-2(1H)-quinolinone Core

The foundational step in synthesizing the target molecule is the construction of the 1-methyl-2(1H)-quinolinone heterocyclic system. This is typically achieved by first forming the quinolinone ring and then introducing the methyl group onto the nitrogen atom.

Several classical name reactions are employed to construct the quinolinone skeleton, each with distinct starting materials and mechanistic pathways that can be tailored to achieve desired substitution patterns.

Conrad–Limpach Synthesis : This method involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgsynarchive.com The reaction mechanism starts with a nucleophilic attack by the aniline onto the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org This intermediate then undergoes a thermally induced electrocyclic ring closure at high temperatures (around 250 °C) to form a 4-hydroxyquinoline (B1666331). wikipedia.orgsynarchive.com The reaction is sensitive to temperature; lower temperatures favor the formation of 4-hydroxyquinolines (kinetic product), while higher temperatures can lead to 2-hydroxyquinolines. quimicaorganica.orgpharmaguideline.com

Camps Cyclization : The Camps synthesis is an intramolecular cyclization of an o-acylaminoacetophenone, which can yield either 2-hydroxyquinolines or 4-hydroxyquinolines depending on the structure and reaction conditions. mdpi.comwikipedia.org The mechanism proceeds via an intramolecular aldol-type condensation catalyzed by a base, like sodium hydroxide (B78521). mdpi.com Deprotonation of the methylene (B1212753) group adjacent to the carbonyl creates an enolate that attacks the amide carbonyl, leading to the cyclized product after elimination. mdpi.comwikipedia.org

Gould-Jacobs Reaction : This reaction synthesizes 4-hydroxyquinoline derivatives from the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikiwand.comwikipedia.org The process begins with a substitution reaction, followed by a thermal 6-electron cyclization. wikiwand.comwikipedia.org The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline core. wikipedia.orgyoutube.com The reaction often requires high temperatures for the cyclization step, which can be facilitated by microwave irradiation. jasco.ro

Knorr Quinoline (B57606) Synthesis : This reaction converts β-ketoanilides into 2-hydroxyquinolines (which exist in equilibrium with the 2(1H)-quinolinone tautomer) using a strong acid like sulfuric or polyphosphoric acid. wikipedia.orgsynarchive.comchempedia.info The mechanism is an intramolecular electrophilic aromatic substitution, where the enol or enolate of the keto group attacks the aniline ring, followed by dehydration to form the quinolinone. wikipedia.orgchempedia.info Reaction conditions can influence the product; for example, a large excess of polyphosphoric acid favors the 2-hydroxyquinoline, whereas smaller amounts can lead to a competing 4-hydroxyquinoline product. wikipedia.org

Once the 2(1H)-quinolinone core is formed, the next step is the introduction of a methyl group at the nitrogen atom. 2(1H)-quinolinones exist in tautomeric equilibrium with 2-hydroxyquinolines. This ambident nucleophilic character means that alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).

To achieve the desired N-methylation for synthesizing 1-methyl-2(1H)-quinolinone, reaction conditions must be carefully controlled. The choice of base, solvent, and alkylating agent influences the N- versus O-alkylation ratio. For instance, using a polar aprotic solvent like DMF along with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and an alkylating agent like methyl iodide or dimethyl sulfate (B86663) typically favors the formation of the N-methylated product. researchgate.net

Strategies for Introduction and Positional Control of the Acetyl Moiety

With the 1-methyl-2(1H)-quinolinone scaffold in hand, the final key transformation is the introduction of an acetyl group at the C-6 position. This can be approached through direct electrophilic substitution or by building the ring with the desired substituent already in place or in the form of a precursor functional group.

Direct introduction of an acetyl group onto the benzene (B151609) ring of the quinolinone system would typically be attempted via a Friedel-Crafts acylation reaction. This reaction involves an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst (e.g., AlCl3).

However, the regioselectivity of this reaction on the 1-methyl-2(1H)-quinolinone ring is a significant challenge. The existing lactam ring (the cyclic amide in the pyridine (B92270) part) is an electron-withdrawing group, which deactivates the entire ring system towards electrophilic substitution and directs incoming electrophiles. The directing influence of the heterocyclic part of the molecule makes predicting the outcome complex. Electrophilic substitution on quinoline itself often yields a mixture of 5- and 8-substituted products. For the 1-methyl-2(1H)-quinolinone system, substitution at the C-6 and C-8 positions is plausible, and achieving high selectivity for the C-6 position would likely require specific catalytic systems or starting with a pre-functionalized aniline.

While direct C-6 acetylation is challenging, the synthesis of other acetylated quinolinones is well-documented and provides insight into the system's reactivity. A notable example is 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. This compound is often synthesized not by direct acetylation, but by constructing the ring from acetylated precursors. researchgate.netrsc.org

One common route involves the acylation of N-substituted 4-hydroxyquinolin-2(1H)-ones at the C-3 position using acetyl chloride in the presence of a catalyst like polyphosphoric acid (PPA). researchgate.netrsc.org Another method starts with the ring opening of pyranoquinolone precursors. researchgate.netresearchgate.net For example, N-methylaniline can be reacted with diethyl malonate to form a pyrano[3,2-c]quinoline, which is then hydrolyzed with a base like sodium hydroxide to open the pyran ring, yielding the 3-acetyl-4-hydroxyquinolinone after decarboxylation. researchgate.netresearchgate.net Vilsmeier-Haack formylation of 3-acetyl-1-methyl-4-hydroxyquinolin-2(1H)-one has also been studied, demonstrating the reactivity of this scaffold. researchgate.netresearchgate.net

An alternative and often more controlled strategy for installing the C-6 acetyl group is through functional group interconversion. solubilityofthings.com This involves synthesizing a 6-substituted 1-methyl-2(1H)-quinolinone where the substituent can be chemically converted into an acetyl group. This multi-step approach allows for precise positional control.

A potential synthetic sequence could be:

Nitration : Start with an aniline bearing a para-nitro group (p-nitroaniline). Use one of the classical cyclization methods (e.g., Knorr synthesis) to build the quinolinone ring, resulting in 6-nitro-1-methyl-2(1H)-quinolinone.

Reduction : The nitro group at C-6 can be reduced to an amino group (-NH2) using standard reducing agents like tin(II) chloride (SnCl2) and HCl, or catalytic hydrogenation. youtube.com This yields 6-amino-1-methyl-2(1H)-quinolinone.

Diazotization and Sandmeyer Reaction : The 6-amino group can be converted to a diazonium salt (-N2+) using sodium nitrite (B80452) (NaNO2) and a cold, acidic solution. The diazonium salt is a versatile intermediate. A subsequent Sandmeyer reaction with copper(I) cyanide (CuCN) would install a nitrile group (-CN) at the C-6 position.

Grignard Reaction/Hydrolysis : The C-6 nitrile can then be treated with methylmagnesium bromide (a Grignard reagent) followed by acidic workup to produce the target this compound.

This pathway, while longer, avoids the regioselectivity issues of direct acylation and offers a more reliable route to the specifically substituted target compound.

An in-depth examination of the synthetic strategies surrounding this compound reveals a versatile scaffold amenable to a wide array of chemical modifications. The following article details the derivatization and functionalization of this quinolinone core, as well as emerging green chemistry approaches to its synthesis and the synthesis of its analogues.

Chemical Reactivity and Transformation Mechanisms of 6 Acetyl 1 Methyl 2 1h Quinolinone

Electrophilic Substitution Reactions on the Quinolinone Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In substituted benzenes, the existing substituent profoundly influences both the rate of reaction and the position of the incoming electrophile. msu.edu Substituents that donate electrons to the ring increase the reaction rate, while electron-withdrawing groups decrease it. masterorganicchemistry.com These reactions typically proceed through a two-step mechanism involving the formation of a positively charged intermediate called a benzenonium ion. msu.edu

For quinolinone systems, the fused heterocyclic ring system and its substituents dictate the regioselectivity of electrophilic attack. The reactivity and regioselectivity are significantly influenced by the group already attached to the aromatic ring. science.gov

Nucleophilic Substitution Reactions and Cine-Substitution Processes

Nucleophilic substitution reactions are a key class of reactions in organic chemistry, involving the replacement of a leaving group by a nucleophile. youtube.com These reactions are broadly categorized into SN1 and SN2 mechanisms, distinguished by their kinetics and stereochemical outcomes. youtube.com The SN2 reaction is a single-step, concerted process, whereas the SN1 reaction proceeds through a carbocation intermediate. youtube.com

In the context of quinolinone chemistry, nucleophilic substitution is a valuable tool for introducing a variety of functional groups. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one, a related quinolinone derivative, have demonstrated that the 4-chloro group can be displaced by various nucleophiles. mdpi.com These reactions, including hydrazination, azidation, and amination, lead to the formation of 4-substituted quinolin-2-ones. mdpi.com The nature of the leaving group plays a critical role in these substitution reactions. mdpi.com

Reactions Involving the Acetyl Group (e.g., Condensations, Oxidations, Reductions)

The acetyl group at the 6-position of the quinolinone ring is a versatile functional handle that can undergo a variety of chemical transformations. These reactions provide a means to further elaborate the molecular structure and introduce new functionalities.

Research on the related compound, 3-acetyl-4-methylthioquinolin-2(1H)-one, highlights the reactivity of the acetyl group. researchgate.net This includes condensation reactions with various reagents such as benzylamine, benzaldehyde, and dimethylformamide-dimethyl acetal (B89532) (DMF-DMA). researchgate.net The acetyl group can also participate in heterocyclization reactions with binucleophiles like hydrazine, hydroxylamine, and urea, leading to the formation of annulated quinoline (B57606) systems. researchgate.net Furthermore, the acetyl group can be a site for oxidation and reduction reactions, allowing for its conversion to other functional groups. researchgate.net

Cycloaddition Reactions and Their Synthetic Applications

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules. youtube.com A prominent example is the [4+2] cycloaddition, also known as the Diels-Alder reaction, which forms a six-membered ring. youtube.com The stereochemistry of the products is often predictable based on the suprafacial or antarafacial approach of the reacting components. youtube.com

In the broader context of heterocyclic chemistry, cycloaddition reactions are employed for the synthesis of complex ring systems. For example, the Staudinger cycloaddition of imines with ketenes is a well-established method for preparing β-lactams (2-azetidinones). mdpi.com This reaction is believed to proceed through a zwitterionic intermediate. mdpi.com Recent developments have focused on using chiral auxiliaries to achieve enantioselective synthesis of β-lactams. mdpi.com

While specific examples for 6-acetyl-1-methyl-2(1H)-quinolinone are not detailed in the provided search results, the general principles of cycloaddition reactions are applicable to quinolinone systems containing suitable diene or dienophile moieties. Cobalt-catalyzed [4+2] annulation reactions have been successfully used to construct γ-carbolinone scaffolds, which share structural similarities with quinolinones. acs.orgacs.org These reactions demonstrate the potential for using transition metal catalysis to facilitate cycloadditions involving heterocyclic compounds. acs.orgacs.org

Studies on Reaction Regioselectivity and Stereoselectivity

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules. In electrophilic aromatic substitution, the directing effects of substituents on the aromatic ring determine the position of the incoming electrophile, leading to ortho, meta, or para isomers. masterorganicchemistry.com

In the case of unsymmetrical reactants, the regioselectivity of cycloaddition reactions can be a significant challenge. For instance, the reaction of unsymmetrical 1,3-diketones in the Guareschi-Thorpe reaction can lead to a mixture of isomeric pyridines. researchgate.net The structure of the diketone substrate plays a predominant role in determining the ratio of the resulting regioisomers. researchgate.net Computational studies using Molecular Electron Density Theory (MEDT) have been employed to understand and predict the regioselectivity of cycloaddition reactions. luisrdomingo.com

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key aspect of many chemical transformations. In Staudinger cycloadditions, for example, the use of chiral auxiliaries or enantiopure starting materials can lead to the formation of optically active β-lactams with high stereoselectivity. mdpi.com

Mechanistic Elucidation of Key Chemical Transformations

Understanding the reaction mechanisms is fundamental to controlling and optimizing chemical transformations. Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling.

For electrophilic aromatic substitution, a two-step mechanism involving a benzenonium ion intermediate is widely accepted. msu.edu In nucleophilic substitution reactions, the distinction between SN1 and SN2 pathways is crucial for predicting the reaction outcome. youtube.com

Mechanistic investigations of transition metal-catalyzed reactions, such as the cobalt-catalyzed [4+2] annulation, often propose catalytic cycles involving intermediates like metal-alkene complexes and metallacycles. acs.org Deuterium labeling experiments can provide evidence for the reversibility of certain steps, such as C-H activation, and kinetic isotope effect studies can help identify the rate-determining step. acs.org For cycloaddition reactions, theoretical frameworks like MEDT provide insights into the electronic and structural factors that govern reactivity and selectivity. luisrdomingo.com

Investigation of Biological Activities and Underlying Mechanisms of 6 Acetyl 1 Methyl 2 1h Quinolinone and Its Derivatives

Structure-Activity Relationship (SAR) Studies of the Quinolinone Scaffold

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the quinolinone scaffold, these studies have provided valuable insights into the roles of different substituents in determining potency and selectivity. georgiasouthern.edunih.gov

Systematic modifications of the 1H-quinolin-2-one backbone have demonstrated a strong correlation between the nature of substituents and the resulting biological effects. Key positions for substitution that significantly impact activity include the N-1 and C-6 positions.

Research into 6-substituted 1H-quinolin-2-ones as inhibitors of steroid 5α-reductase, an enzyme implicated in various hormonal disorders, has been particularly revealing. nih.gov It was found that the nature of the substituent at the 6-position and the presence or absence of a methyl group at the N-1 position dramatically influence both the potency and the selectivity of inhibition between the two isozymes of 5α-reductase (type 1 and type 2). nih.gov

For instance, the compound 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-1H-quinolin-2-one emerged as a potent inhibitor of the human type 2 isozyme, with a reported inhibitory constant (Ki) of 800 nM. nih.gov Interestingly, the introduction of a methyl group at the N-1 position, yielding 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-N-methyl-quinolin-2-one , shifted the selectivity, making it a more potent inhibitor of the type 1 isozyme with a half-maximal inhibitory concentration (IC50) of 510 nM. nih.gov This highlights the critical role of the N-1 substituent in directing isozyme selectivity.

Further SAR studies on quinolinonyl derivatives designed as inhibitors for HIV-1 reverse transcriptase functions provided additional insights. In this context, the presence of a substituent at the C-6 position was found to be essential for activity; its removal resulted in a complete loss of inhibitory potency. nih.gov Moreover, the nature of the chemical group at this position is also critical. Replacing an acetyl group with a hydroxyl group led to a marked decrease in inhibitory activity. nih.gov This underscores the importance of the electronic and steric properties of the C-6 substituent for effective interaction with the biological target.

The following table summarizes the inhibitory activities of selected quinolinone derivatives, illustrating the impact of structural modifications.

Compound NameTarget EnzymeActivity (IC50 / Ki)Reference
6-[4-(N,N-diisopropylcarbamoyl)phenyl]-1H-quinolin-2-oneSteroid 5α-reductase type 2Ki = 800 ± 85 nM nih.gov
6-[4-(N,N-diisopropylcarbamoyl)phenyl]-N-methyl-quinolin-2-oneSteroid 5α-reductase type 1IC50 = 510 nM nih.gov
Ester 5o (methylnapht-1-yl at C-6)HIV-1 RNase HIC50 = 1.49 µM nih.gov
Acid 4o (methylnapht-1-yl at C-6)HIV-1 RNase HIC50 = 1.51 µM nih.gov

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov For quinolinone derivatives, pharmacophore models have been developed to guide the design and optimization of inhibitors for various targets, including NADPH oxidase (NOX) and Polo-like kinase 1 (PLK-1). nih.govresearchgate.net

A typical pharmacophore model for quinolinone-based inhibitors includes several key features:

Hydrogen Bond Acceptors (A): The carbonyl oxygen of the quinolinone ring is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors (D): An N-H group in the quinolinone ring can act as a hydrogen bond donor.

Aromatic Rings (R): The fused benzene (B151609) ring of the quinolinone scaffold provides a crucial aromatic feature for π-π stacking or hydrophobic interactions.

Hydrophobic Groups (H): Alkyl or aryl substituents can introduce hydrophobic features that contribute to binding affinity. researchgate.net

These models serve as templates for virtual screening of compound libraries to identify new potential hits. nih.gov Once a hit is identified, optimization strategies involve modifying the lead compound to better fit the pharmacophore model, thereby enhancing its potency and selectivity. For example, a pharmacophore-based strategy was successfully employed to design and synthesize a series of quinoline (B57606) and quinolinone derivatives as inhibitors of NOX, which is a promising target for diabetic nephropathy. nih.gov This approach led to the identification of compounds with potent antiproliferative and NOX inhibitory activities. nih.gov

Biochemical Pathway Modulation and Enzyme Interactions

The biological effects of 6-acetyl-1-methyl-2(1H)-quinolinone derivatives are often a result of their direct interaction with specific enzymes, leading to the modulation of critical biochemical pathways.

Derivatives of the quinolinone scaffold have been shown to inhibit a variety of enzymes with therapeutic relevance.

Steroid 5α-Reductases: As previously mentioned, specific 6-substituted 1H-quinolin-2-ones are effective inhibitors of both type 1 and type 2 steroid 5α-reductases. nih.gov The inhibition is competitive, suggesting that these compounds bind to the active site of the enzyme. nih.gov

HIV-1 Reverse Transcriptase (RT): Novel quinolinonyl non-diketo acid derivatives have been developed as inhibitors of the ribonuclease H (RNase H) function of HIV-1 RT. nih.gov The RNase H active site contains two essential magnesium ions (Mg2+) for its catalytic activity. nih.gov Docking studies and experimental data suggest that these quinolinone inhibitors work by chelating these metal ions within the active site, thereby blocking the enzyme's function which is critical for viral replication. nih.gov Some of these compounds also showed an influence on the polymerase activity of RT but were more selective for the RNase H function. nih.gov

NADPH Oxidases (NOXs): Quinolinone derivatives have been designed as inhibitors of NOX enzymes, which are key producers of reactive oxygen species (ROS). nih.gov Overactive NOX can lead to oxidative stress, a factor in various diseases including diabetic nephropathy.

Acetylcholinesterase (AChE): While not directly a quinolinone, the structurally related indanone derivative, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine , is a potent and selective inhibitor of AChE, an enzyme central to cholinergic neurotransmission and a target in Alzheimer's disease therapy. nih.gov This highlights the broader potential of related heterocyclic scaffolds in enzyme inhibition.

The table below presents a summary of the enzyme inhibitory activities of various quinolinone and related derivatives.

Derivative ClassTarget EnzymeKey FindingsReference
6-Substituted 1H-quinolin-2-onesSteroid 5α-ReductasesIsozyme-selective inhibition based on N-1 and C-6 substituents. nih.gov
Quinolinonyl non-diketo acidsHIV-1 Ribonuclease HInhibition via chelation of Mg2+ ions in the active site. nih.gov
Quinoline(quinolinone) derivativesNADPH Oxidases (NOXs)Potent inhibition and antiproliferative activity. nih.gov

By inhibiting specific enzymes, quinolinone derivatives can modulate complex cellular processes and signaling pathways.

Viral Replication: The inhibition of HIV-1 RNase H by quinolinonyl derivatives directly interferes with the viral life cycle, preventing the replication of the viral genome and thus acting as an antiviral agent. nih.gov

Cell Proliferation: The antiproliferative effects observed with NOX-inhibiting quinolinone derivatives suggest their potential in diseases characterized by excessive cell growth. nih.gov

Signal Transduction: A study on oxazolidinone derivatives, which share some structural similarities with quinolinones, identified them as blockers of interleukin-6 (IL-6) signaling. nih.gov They were shown to inhibit IL-6-induced STAT3 phosphorylation, a key step in the JAK-STAT signaling pathway, which is often dysregulated in inflammatory diseases and cancer. nih.gov This suggests that quinolinone-like scaffolds could potentially be developed to modulate cytokine signaling pathways.

Cellular and Molecular Mechanistic Studies

Elucidating the precise molecular mechanisms by which these compounds exert their effects is a key area of research. For quinolinone derivatives, mechanistic studies have pointed to specific molecular interactions.

In the case of the HIV-1 RNase H inhibitors, the mechanism involves direct interaction with the enzyme's catalytic machinery. Site-directed mutagenesis experiments, coupled with docking studies, have confirmed that these compounds bind within the RNase H catalytic site and coordinate the two catalytic Mg2+ ions. nih.gov Their binding is further stabilized by interactions with highly conserved amino acid residues, such as D443, E478, D498, and D549. nih.gov

For quinoline derivatives with neurotoxic properties, the proposed mechanism involves the blockage of sodium channels in neurons. georgiasouthern.edu This action leads to a temporary anesthetic effect by preventing nerve impulse transmission. georgiasouthern.edu

The competitive inhibition pattern of steroid 5α-reductase inhibitors suggests a mechanism where the inhibitor competes with the natural substrate for binding to the enzyme's active site. nih.gov The structural features of the quinolinone derivatives, particularly the substituents at the C-6 and N-1 positions, are critical for this competitive binding and for determining the selectivity for different enzyme isozymes. nih.gov

Interactions with Nucleic Acids and Proteins

While direct studies on the interaction of this compound with nucleic acids and proteins are limited, research on analogous quinoline-based compounds provides significant insights into their potential mechanisms of action. It is understood that certain quinoline derivatives possess the ability to intercalate into the DNA duplex. This insertion between the base pairs of DNA can interfere with fundamental cellular processes such as DNA replication and transcription.

Furthermore, some quinoline-based compounds have been identified as inhibitors of enzymes that act on DNA, such as DNA methyltransferases (DNMTs). acs.org These enzymes play a crucial role in gene regulation, and their inhibition can lead to significant changes in gene expression. The mechanism of inhibition by these quinoline derivatives is often through direct interaction with the DNA substrate, preventing the enzyme from binding and carrying out its catalytic function. acs.org This suggests that this compound could potentially exert its biological effects through similar interactions with nucleic acids and associated proteins.

Table 1: Reported Interactions of Quinoline Derivatives with Nucleic Acids and Proteins

Quinoline Derivative ClassTarget BiomoleculeObserved Effect
General Quinoline DerivativesDNAIntercalation into the DNA duplex
Quinoline-based CompoundsDNA Methyltransferases (DNMTs)Inhibition of enzyme activity by interacting with the DNA substrate acs.org

Investigations into Cellular Response Mechanisms (e.g., apoptosis, oxidative stress)

The cellular responses to quinolinone derivatives are multifaceted, often involving the induction of apoptosis (programmed cell death) and modulation of oxidative stress pathways.

Studies on various quinoline derivatives have demonstrated their capacity to induce apoptosis in cancer cells. mdpi.comnih.gov This process is a critical mechanism for eliminating damaged or unwanted cells and is a key target for anticancer therapies. The induction of apoptosis by these compounds can occur through various cellular signaling cascades.

Furthermore, research on structurally related compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has highlighted their role in mitigating oxidative stress. researchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage. This related quinoline derivative was found to decrease the levels of lipid peroxidation and DNA oxidation products, indicating its antioxidant properties. nih.gov It also demonstrated the ability to reduce the synthesis of pro-inflammatory cytokines, suggesting an anti-inflammatory effect. nih.gov These findings suggest that this compound may also possess the ability to modulate cellular redox status and inflammatory responses.

Table 2: Cellular Responses to Quinoline Derivatives

Quinoline DerivativeCellular ResponseKey Findings
Various Quinoline DerivativesApoptosisInduction of programmed cell death in cancer cells. mdpi.comnih.gov
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineOxidative Stress ReductionDecreased levels of lipid peroxidation and DNA oxidation products. researchgate.netnih.gov
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineAnti-inflammatoryReduction in the synthesis of pro-inflammatory cytokines. nih.gov

Applications as Chemo-sensing and Biosensing Probes

The inherent fluorescent properties of the quinolinone core have led to the exploration of its derivatives as chemo-sensing and biosensing probes. These sensors are designed to detect specific analytes, such as metal ions or biological molecules, through a measurable change in their optical properties, typically fluorescence.

Quinoline-based chemosensors have been successfully developed for the detection of various metal ions, including zinc (Zn²⁺), iron (Fe³⁺/Fe²⁺), and copper (Cu²⁺). acs.orgnih.gov These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the target ion causes a significant increase or decrease in the fluorescence signal.

In the realm of biosensing, quinolone derivatives have been utilized to create probes for biologically important molecules. For instance, biosensors have been constructed to detect 2-alkyl-4-quinolones, which are quorum-sensing signal molecules in bacteria. nih.gov This highlights the potential for developing specific biosensors for a wide range of biological targets. The development of such sensors holds promise for applications in environmental monitoring, medical diagnostics, and pharmaceutical research. mdpi.com

Table 3: Examples of Quinoline-Based Sensing Applications

Sensor TypeTarget AnalytePrinciple of Detection
ChemosensorMetal Ions (e.g., Zn²⁺, Fe³⁺/Fe²⁺, Cu²⁺)Fluorescence "turn-on" or "turn-off" upon ion binding. acs.orgnih.gov
Biosensor2-Alkyl-4-quinolonesDetection of bacterial quorum-sensing molecules. nih.gov

Comparative Studies with Isomeric Acetyl-1-methyl-2(1H)-quinolinones

While direct comparative studies of the biological activities of isomeric acetyl-1-methyl-2(1H)-quinolinones are not extensively documented, the position of the acetyl group on the quinolinone ring is expected to significantly influence their properties and biological effects. The electronic and steric environment of the acetyl group, as well as its proximity to the heterocyclic nitrogen and the lactam carbonyl group, would likely alter the molecule's interaction with biological targets.

For instance, the synthesis and biological evaluation of various quinolinone derivatives, including those with substituents at different positions, have been reported. researchgate.netnih.gov Studies on compounds like 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one and 5-acetyl-8-hydroxy-1H-quinolin-2-one have revealed distinct cytotoxic and antimicrobial activities. researchgate.net The different positioning of the acetyl group in these isomers leads to variations in their electronic distribution, lipophilicity, and three-dimensional shape, all of which are critical determinants of biological activity. A systematic investigation comparing the biological profiles of the complete set of acetyl-1-methyl-2(1H)-quinolinone isomers would be invaluable for establishing structure-activity relationships and for the rational design of new derivatives with enhanced potency and selectivity.

Analytical Method Development and Validation for 6 Acetyl 1 Methyl 2 1h Quinolinone in Research Matrices

Chromatographic Method Development

Chromatographic techniques are fundamental in the separation and analysis of "6-Acetyl-1-methyl-2(1H)-quinolinone". These methods allow for the isolation of the analyte from impurities and matrix components, enabling precise quantification and characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of "this compound". A typical reversed-phase HPLC method would be developed to separate the target compound from any potential impurities or degradation products.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. A C18 column is often a good starting point for a molecule of this nature. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The ratio of these solvents can be optimized in either an isocratic or gradient elution mode to achieve optimal separation. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.com

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Table 2: Illustrative Linearity Data for HPLC Quantification of this compound

Concentration (µg/mL)Peak Area
1150,000
5750,000
101,500,000
253,750,000
507,500,000
Correlation Coefficient (r²) 0.999

For the analysis of any volatile impurities or if "this compound" can be derivatized to a more volatile form, Gas Chromatography (GC) would be the method of choice. The compound itself may not be sufficiently volatile or thermally stable for direct GC analysis, necessitating a derivatization step.

In a typical GC method, a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be used. The carrier gas is usually an inert gas like helium or nitrogen. The injector and detector temperatures are optimized to ensure efficient vaporization and detection without thermal degradation. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds.

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. nih.gov The development of such a method for "this compound" is crucial for determining its shelf-life and storage conditions.

This involves subjecting the compound to forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. nih.gov The goal is to generate potential degradation products. An HPLC method is then developed and validated to demonstrate that the peak corresponding to "this compound" is well-resolved from any peaks of the degradation products, ensuring the specificity of the method. researchgate.netmdpi.com

Table 3: Illustrative Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 N HCl24 hours
Base Hydrolysis 0.1 N NaOH24 hours
Oxidative 3% H₂O₂24 hours
Thermal 60 °C48 hours
Photolytic UV light (254 nm)24 hours

Spectrophotometric Assays for Concentration Determination

UV-Visible spectrophotometry can be employed as a simple and rapid method for the determination of the concentration of "this compound" in a solution, provided that no other components in the solution absorb at the same wavelength.

The method involves identifying the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This method is particularly useful for in-process checks and for the quantification of dissolution samples.

Mass Spectrometry-Based Quantification Techniques (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of "this compound", especially in complex biological matrices like plasma or tissue homogenates. nih.govbiorxiv.org This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS method, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, and a specific precursor ion is selected and fragmented to produce product ions. The quantification is performed using Multiple Reaction Monitoring (MRM), where the transition from a specific precursor ion to a specific product ion is monitored. youtube.com This provides very high specificity and reduces matrix interference. The use of a stable isotope-labeled internal standard is often recommended for accurate quantification. nih.gov

Table 4: Illustrative LC-MS/MS Parameters for Quantification of this compound

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ of the compound
Product Ion (m/z) Specific fragment ion
Internal Standard Stable isotope-labeled this compound

Electrophoretic Techniques for Separation and Analysis

Capillary Electrophoresis (CE) represents an alternative separation technique that can be used for the analysis of "this compound". CE separates compounds based on their charge-to-mass ratio in an electrolyte-filled capillary under the influence of an electric field.

This technique offers high separation efficiency, short analysis times, and requires only a small amount of sample. For a neutral compound like "this compound", Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes. Method development would involve optimizing the buffer pH, surfactant concentration, and applied voltage.

Future Research Directions and Challenges for 6 Acetyl 1 Methyl 2 1h Quinolinone

Advancements in Sustainable and Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to quinolinone scaffolds is a continuous endeavor in organic chemistry. Future research on 6-Acetyl-1-methyl-2(1H)-quinolinone should prioritize the development of sustainable synthetic methods that adhere to the principles of green chemistry.

Challenges in this area include achieving high yields and selectivity while minimizing the use of hazardous reagents and solvents. Traditional methods for quinoline (B57606) synthesis often involve harsh conditions and the use of toxic catalysts. nih.gov Modern approaches that could be explored for the synthesis of this compound include:

Catalytic Systems: Employing earth-abundant metal catalysts or even metal-free catalytic systems could offer a greener alternative to traditional methods. acs.org For instance, the use of nanomaterial-based catalysts, such as silica-functionalized magnetite nanoparticles, has shown promise in enhancing yields and reducing reaction times for the synthesis of related quinoline derivatives. nih.gov

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more scalable, and automated production of this compound. This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Alternative Solvents and Energy Sources: Investigating the use of greener solvents, such as bio-derived solvents or ionic liquids, could significantly reduce the environmental impact of the synthesis. Additionally, the application of microwave or ultrasonic irradiation could offer energy-efficient alternatives to conventional heating.

Synthetic Approach Potential Advantages Key Challenges Illustrative Catalyst/Condition
NanocatalysisHigh surface area, potential for recyclability, enhanced reaction rates.Catalyst leaching, scalability, cost of nanoparticle synthesis.Fe3O4@SiO2 nanoparticles nih.gov
Flow ChemistryImproved safety, scalability, precise process control, higher yields.Reactor fouling, initial setup cost, requirement for specialized equipment.Continuous-flow reactors
Microwave-Assisted SynthesisRapid heating, shorter reaction times, potential for improved yields.Non-uniform heating, scalability, pressure build-up.Microwave reactors
Green SolventsReduced toxicity and environmental impact, potential for recyclability.Solvent compatibility with reagents, purification challenges.Bio-derived solvents (e.g., 2-MeTHF), ionic liquids

Exploration of Novel Biological Targets and Therapeutic Potential (pre-clinical)

The quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, antimicrobial, and antiviral properties. researchgate.net A crucial area of future research for this compound is the systematic preclinical evaluation of its biological activity to identify potential therapeutic applications.

The initial steps would involve broad-spectrum screening against various cell lines and microbial strains. Based on the activities of structurally related quinolinones, promising areas for investigation include:

Anticancer Activity: Derivatives of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. researchgate.net Similarly, 3-(heteroaryl)quinolin-2(1H)-ones have been investigated as potential inhibitors of Hsp90, a key protein in cancer progression. nih.gov It would be logical to screen this compound against a panel of cancer cell lines to determine its antiproliferative potential.

Antimicrobial and Antiviral Activity: Quinolones are known for their antibacterial properties. Furthermore, some quinolinone derivatives have shown activity against viruses like HIV. researchgate.net Screening this compound against a diverse panel of bacteria and viruses could uncover novel antimicrobial or antiviral leads.

Potential Therapeutic Area Example Biological Target (from related compounds) Illustrative Preclinical Assay
OncologyHsp90 nih.gov, TopoisomeraseCell proliferation assays (e.g., MTT, SRB), Western blotting for client protein degradation
Infectious DiseasesBacterial DNA gyrase, Viral reverse transcriptaseMinimum Inhibitory Concentration (MIC) assays, Viral replication assays
Inflammatory DiseasesCyclooxygenase (COX) enzymesEnzyme inhibition assays, Measurement of inflammatory markers in cell culture

Rational Design of Derivatives with Enhanced Functional Properties

Following the initial identification of any biological activity, the rational design of derivatives of this compound would be a critical next step to enhance its functional properties. Structure-activity relationship (SAR) studies would guide the chemical modification of the parent molecule to improve potency, selectivity, and pharmacokinetic properties.

Key modifications could include:

Alterations of the Acetyl Group: The acetyl group at the 6-position could be modified to explore its role in target binding. For example, it could be converted to other functional groups such as oximes, hydrazones, or longer alkyl chains.

Substitution on the Quinolinone Ring: The aromatic ring of the quinolinone scaffold provides ample opportunity for substitution to modulate the electronic and steric properties of the molecule.

Modification of the N-Methyl Group: The methyl group at the 1-position could be replaced with other alkyl or aryl groups to investigate the impact on activity and solubility.

A systematic derivatization strategy, as exemplified by the synthesis of various substituted quinolinones, would be instrumental in developing compounds with optimized properties. researchgate.net

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery and materials science. For this compound, an integrated approach would be highly beneficial.

Computational Modeling: Molecular docking studies could be employed to predict the binding modes of this compound with potential biological targets identified from screening or homology to other quinolinone inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies could help in designing more potent analogs.

Advanced Experimental Techniques: The synthesis of derivatives could be guided by computational predictions. High-throughput screening (HTS) could then be used for the rapid experimental evaluation of these new compounds. Advanced spectroscopic techniques, such as 2D-NMR and X-ray crystallography, would be essential for the unambiguous characterization of the synthesized molecules and their interactions with biological targets.

Multidisciplinary Collaborations in Organic Chemistry, Chemical Biology, and Materials Science

Unlocking the full potential of this compound will necessitate a multidisciplinary approach, fostering collaborations between researchers in various fields.

Organic Chemistry and Chemical Biology: Synthetic organic chemists would be responsible for developing efficient and sustainable synthetic routes and creating a library of derivatives. Chemical biologists would then evaluate the biological activities of these compounds, identify their molecular targets, and elucidate their mechanisms of action.

Materials Science: Beyond biological applications, the unique photophysical properties of the quinolinone scaffold could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or chemical sensors. Collaborations with materials scientists would be crucial to investigate these possibilities.

The exploration of this compound represents a promising, albeit challenging, frontier in chemical research. A concerted effort, leveraging modern synthetic techniques, advanced analytical methods, and collaborative expertise, will be essential to uncover the potential of this understudied molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Acetyl-1-methyl-2(1H)-quinolinone and its derivatives?

  • Methodology :

  • Route 1 : Use anthranilates and bromoketones as key synthons in solid-phase synthesis. For example, bromoketones react with immobilized primary amines to form quinolinone derivatives .

  • Route 2 : Alkylation of quinolin-2(1H)-one precursors with bromoacetophenone under reflux conditions, yielding derivatives with >75% efficiency .

  • Characterization : Confirm structure via 1H^1H NMR (e.g., δ 3.59 ppm for methyl groups) and IR (e.g., 1663 cm1^{-1} for C=O) .

    Example Yields
    Compound 23 (77% yield, m.p. 289–290°C)
    15a (80% yield, m.p. 196–197°C)

Q. How is structural characterization performed for quinolinone derivatives?

  • Techniques :

  • NMR : Assign peaks for methyl groups (δ 3.59 ppm), aromatic protons (δ 6.99–8.18 ppm), and hydrogen-bonded hydroxyls (δ 5.84 ppm) .
  • IR : Identify carbonyl (C=O, 1663 cm1^{-1}) and NH/OH stretches (3200–3447 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ions (e.g., m/z 297 for compound 23) .

Q. What preliminary biological activities have been reported for quinolinone derivatives?

  • Findings :

  • Antibacterial Activity : 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone shows MIC50_{50} = 22 µM against H. pylori Strain 51 .

  • Anti-MRSA Activity : Compound 2 (1-methyl-2-(5Z)-5-undecenyl-4(1H)-quinolinone) inhibits MRSA with MIC = 16 μM mL1^{-1} .

    Biological Activity Data
    H. pylori Strain 51: MIC50_{50} = 22 µM, MIC90_{90} = 50 µM
    MRSA ATCC 25923: MIC = 16 μM mL1^{-1}

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yields of quinolinone derivatives?

  • Strategies :

  • Reagent Ratios : Use a 1:1 molar ratio of aldehydes to amines to minimize side reactions .
  • Solvent Selection : Absolute ethanol or DMF enhances crystallinity and purity .
  • Temperature Control : Reflux conditions (e.g., 15 minutes) improve reaction efficiency .

Q. How can contradictory biological data (e.g., varying MIC values) be resolved?

  • Approach :

  • Structural Analysis : Compare substituent effects (e.g., alkyl chain length, acetyl groups) on activity. Longer unsaturated chains enhance antibacterial potency .
  • Assay Standardization : Use consistent bacterial strains (e.g., ATCC standards) and broth microdilution protocols .

Q. What strategies are effective for designing quinolinone derivatives with multi-target pharmacological profiles?

  • Case Study :

  • MAO-B/AChE Inhibition : Link 3,4-dihydro-2(1H)-quinolinone cores to dithiocarbamate moieties via carbon chains. Optimal chain length balances enzyme inhibition and blood-brain barrier permeability .
  • Anti-Asthmatic Agents : Introduce sinapinoylamino groups (e.g., TA-270) to modulate leukotriene production in RBL-2H3 cells .

Q. How can computational tools aid in retrosynthesis planning for quinolinone derivatives?

  • Methods :

  • AI-Driven Synthesis : Platforms like Pistachio and Reaxys predict feasible routes using reaction databases (e.g., alkylation of 6-methoxyquinolin-2(1H)-one) .
  • In Silico SAR : Molecular docking identifies substituents enhancing binding to targets like AChE or MRSA enzymes .

Q. What are the challenges in scaling up quinolinone synthesis for preclinical studies?

  • Key Considerations :

  • Purification : Column chromatography or recrystallization from DMF improves purity .
  • Safety Protocols : Adhere to GHS Category 4 guidelines for handling acute toxicity (oral/dermal/inhalation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.